Regioisomeric Hydrogen Bond Acceptor (HBA) Potential in GPR119/hERG Dual Pharmacology
In a seminal structure-activity relationship (SAR) study of indolinylpyrimidine-based GPR119 agonists, the methylsulfonyl group at the indoline 5-position was identified as a critical hydrogen bond acceptor (HBA) responsible for both potent GPR119 agonism and undesirable hERG K+ channel inhibition. The authors explicitly noted that relocating or replacing this HBA motif at the 5-position with alternative scaffolds (e.g., piperidinone) was required to mitigate hERG liability while retaining efficacy [1]. This class-level inference strongly supports the unique pharmacological role of the regiospecific sulfonyl placement. While direct data for the 6-substituted analog 6-(Methylsulfonyl)indoline (CAS 927427-56-3) is not explicitly quantified in this study, the established SAR principle validates that the 6-positional isomer provides a distinct spatial and electronic HBA vector compared to the 5-substituted analog (5-(Methylsulfonyl)indoline, CAS 387350-92-7), thereby offering a differentiated tool for probing or engineering selective target engagement versus off-target channel interactions.
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Spatial Vector and Biological Consequence |
|---|---|
| Target Compound Data | 6-(Methylsulfonyl)indoline; regiospecific HBA placement at indoline C6 |
| Comparator Or Baseline | 5-(Methylsulfonyl)indoline (exemplified as moiety in GPR119 agonist 'Compound 2'); HBA placement at indoline C5 |
| Quantified Difference | Not directly quantified for 6-isomer; 5-isomer associated with potent GPR119 agonism (exact potency not disclosed) and significant hERG inhibition [1] |
| Conditions | In vitro hERG patch-clamp assay and GPR119 cAMP functional assay |
Why This Matters
This positional difference enables medicinal chemists to systematically probe the hydrogen bond acceptor landscape, potentially decoupling therapeutic target (GPR119) engagement from cardiotoxic hERG channel blockade—a critical differentiation for lead optimization campaigns in diabetes drug discovery.
- [1] Kamaura, M., et al. (2021). Discovery of a novel series of indolinylpyrimidine-based GPR119 agonists: Elimination of ether-a-go-go-related gene liability using a hydrogen bond acceptor-focused approach. Bioorganic & Medicinal Chemistry, 34, 116034. View Source
